molecular formula C22H42O8S2 B8133660 t-BuO2C-PEG2-SS-PEG2-CO2tBu

t-BuO2C-PEG2-SS-PEG2-CO2tBu

Cat. No.: B8133660
M. Wt: 498.7 g/mol
InChI Key: QVOMRWVWZXYDFX-UHFFFAOYSA-N
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Description

The compound t-BuO2C-PEG2-SS-PEG2-CO2tBu is a bifunctional polyethylene glycol (PEG) derivative. It is characterized by the presence of two tert-butyl ester groups and a disulfide bond. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to form stable linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-BuO2C-PEG2-SS-PEG2-CO2tBu typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a disulfide-containing compound. This is achieved by reacting polyethylene glycol (PEG) with a disulfide linker under controlled conditions.

    Esterification: The PEGylated disulfide compound is then esterified with tert-butyl chloroformate to introduce the tert-butyl ester groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are reacted with disulfide linkers in industrial reactors.

    Continuous Esterification: The PEGylated product is continuously esterified with tert-butyl chloroformate in a flow reactor to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

t-BuO2C-PEG2-SS-PEG2-CO2tBu undergoes several types of chemical reactions, including:

    Reduction: The disulfide bond can be reduced to form two thiol groups.

    Substitution: The tert-butyl ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products

    Reduction: The major product is PEG2-SH.

    Hydrolysis: The major product is PEG2-COOH.

Scientific Research Applications

t-BuO2C-PEG2-SS-PEG2-CO2tBu has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in polymer chemistry.

    Biology: Employed in the modification of proteins and peptides.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the production of hydrogels and other advanced materials.

Mechanism of Action

The mechanism of action of t-BuO2C-PEG2-SS-PEG2-CO2tBu involves:

    Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing two thiol groups.

    Ester Hydrolysis: The tert-butyl ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    mPEG-SS-mPEG: Similar structure but lacks the tert-butyl ester groups.

    PEG2-SS-PEG2: Contains a disulfide bond but no ester groups.

Uniqueness

t-BuO2C-PEG2-SS-PEG2-CO2tBu is unique due to the presence of both tert-butyl ester groups and a disulfide bond, which provides it with distinct chemical reactivity and versatility in various applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O8S2/c1-21(2,3)29-19(23)7-9-25-11-13-27-15-17-31-32-18-16-28-14-12-26-10-8-20(24)30-22(4,5)6/h7-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMRWVWZXYDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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